5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Medicinal Chemistry Kinase Inhibitor SAR

Optimize your kinase inhibitor program with 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-09-6). Its specific 2-ethyl substitution on the pyrimidine ring delivers a LogP of 2.05, distinguishing it from other aminothiazole analogs and modulating target engagement and metabolic stability. With a low molecular weight (220.3 g/mol) and only 2 rotatable bonds, this fragment-like scaffold aligns with the 'Rule of Three,' enabling efficient hit-to-lead optimization with reduced property inflation. Ideal for SAR exploration and kinase selectivity panels. Order now.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 1217487-09-6
Cat. No. B1411345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine
CAS1217487-09-6
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=N1)C2=C(N=C(S2)N)C
InChIInChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13)
InChIKeyPGRZUFSNYTZWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-09-6) – A Defined Thiazole-Pyrimidine Kinase Inhibitor Scaffold


5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-09-6) is a heterocyclic small molecule featuring a 4-methylthiazol-2-amine core linked to a 2-ethylpyrimidin-4-yl moiety [1]. With a molecular weight of 220.3 g/mol (C10H12N4S) and a topological polar surface area (TPSA) of 92.9 Ų, the compound presents a compact, pharmacophoric scaffold suitable for kinase inhibitor development . The specific 2-ethyl substitution on the pyrimidine ring differentiates this compound from other aminothiazole derivatives by modulating steric and electronic properties that influence target binding [1].

Critical Role of the 2-Ethyl Substituent in 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine for Targeted Kinase Profiling


Within the 4-methylthiazol-2-amine series, substitution at the pyrimidine 2-position dictates key molecular properties including lipophilicity, target engagement, and metabolic stability [1]. The 2-ethyl group in 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine confers a LogP of 2.05, which is a critical differentiator from bulkier or more polar analogs . As evidenced by structure-activity relationship studies on related scaffolds, even minor changes to this substituent can shift kinase inhibition potency by an order of magnitude [2]. Therefore, substituting this compound with a different 2-substituted pyrimidine analog (e.g., 2-cyclobutyl or 2-(2,3-dimethylbutan-2-yl)) without re-validation will likely result in altered biological activity, invalidating any pre-established screening data or synthetic route.

Quantitative Differentiation of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine from Structural Analogs


Molecular Weight and TPSA Comparison vs. Bulkier 2-Substituted Analogs

The target compound has a molecular weight of 220.3 g/mol and a TPSA of 92.9 Ų, placing it in a favorable physicochemical space for oral bioavailability (Lipinski's Rule of 5) compared to bulkier analogs [1]. In contrast, the 2-(2,3-dimethylbutan-2-yl) analog (CAS 1217487-29-0) has a significantly higher molecular weight of 276.4 g/mol and an increased number of rotatable bonds, which may adversely affect permeability [2]. This quantifiable difference in molecular properties supports the selection of the ethyl-substituted compound for early-stage lead optimization programs where maintaining a low molecular weight and TPSA is critical.

Medicinal Chemistry Kinase Inhibitor SAR

Lipophilicity (LogP) Differentiation from Polar Analogs

The calculated LogP of the target compound is 2.05, indicating moderate lipophilicity suitable for passive membrane diffusion . This value is substantially higher than that of the more polar 2-(4-methoxyphenyl)propan-2-yl analog (CAS 1217487-31-4), which has a LogP of 3.9 (estimated) and a higher TPSA of 102 Ų due to the additional oxygen atom [1]. Conversely, it is lower than the highly lipophilic 2-(2,6-dichlorobenzyl) analog (CAS 1163706-69-1) with a LogP of 4.2 (estimated) [2]. The 2.05 LogP of the ethyl-substituted compound positions it in an optimal range for balancing solubility and permeability, a key consideration for hit-to-lead chemistry.

Drug Design ADME Lipophilicity

Rotatable Bond Count and Conformational Flexibility

The target compound contains only 2 rotatable bonds, a feature that limits conformational entropy and may enhance binding affinity to rigid protein pockets [1]. In comparison, the 2-(2,3-dimethylbutan-2-yl) analog has 3 rotatable bonds, while the 2-(4-methoxyphenyl)propan-2-yl analog has 4 rotatable bonds [2][3]. A lower rotatable bond count is correlated with improved ligand efficiency and a higher probability of oral bioavailability, as it reduces the entropic penalty upon target binding.

Molecular Design Conformational Analysis Drug Discovery

Recommended Procurement Scenarios for 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery and Lead Optimization

The low molecular weight (220.3 g/mol), moderate LogP (2.05), and limited rotatable bonds (2) make this compound an ideal fragment-like starting point for kinase inhibitor programs [1]. Its physicochemical profile aligns with the 'Rule of Three' for fragments, facilitating efficient hit-to-lead optimization with reduced risk of property inflation. Procurement is recommended for medicinal chemistry groups seeking a tractable, low-complexity scaffold for SAR exploration.

Kinase Selectivity Profiling and Chemical Probe Development

Given the structural similarity to known Syk and Aurora kinase inhibitors, this compound serves as a valuable reference for kinase selectivity panels [2]. Its specific 2-ethyl substitution provides a distinct interaction profile compared to other 2-alkyl analogs, making it a useful chemical probe for dissecting kinase binding site preferences. Researchers can leverage this compound to benchmark selectivity against broader kinome panels.

Analytical Method Development and Quality Control

With defined purity specifications (95% min from AKSci, 97% from Leyan) and well-characterized properties (SMILES, InChIKey), this compound is suitable for use as a reference standard in HPLC method development or as a system suitability test compound . Its moderate lipophilicity and UV-active chromophore (pyrimidine) facilitate detection and quantification in reversed-phase chromatographic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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